molecular formula C8H16ClNO3S B13324427 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride

Cat. No.: B13324427
M. Wt: 241.74 g/mol
InChI Key: VTBOCQLHLWADKF-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride (CAS 1935600-68-2) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This specialty sulfonyl chloride, with a molecular formula of C8H16ClNO3S and a molecular weight of 241.74 g/mol, is designed for the synthesis of novel chemical entities . Its structure incorporates a sterically hindered 2,6-dimethylmorpholine group, which can influence the pharmacokinetic and binding properties of resultant molecules. As a key synthetic intermediate, its primary research application is as a sulfonylation reagent, particularly for introducing the 2-(2,6-dimethylmorpholin-4-yl)ethanesulfonyl moiety into target structures. Such sulfonamides are frequently explored in the development of potential therapeutic agents, as sulfonyl chloride derivatives are featured in patents covering compounds for a range of neurological and psychiatric disorders . The morpholine ring system is a privileged scaffold in drug design, and the specific substitution pattern in this reagent offers researchers a tool to modulate the lipophilicity and conformation of their compounds. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-7-5-10(6-8(2)13-7)3-4-14(9,11)12/h7-8H,3-6H2,1-2H3

InChI Key

VTBOCQLHLWADKF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Amino Precursors

The primary synthetic approach to 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride involves the sulfonylation of the corresponding amine, specifically 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, using sulfonyl chloride reagents under controlled conditions. This method typically proceeds as follows:

  • The amine precursor is reacted with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
  • The reaction is conducted in an inert atmosphere (nitrogen or argon) to prevent moisture interference, as sulfonyl chlorides are moisture sensitive.
  • Suitable solvents such as dichloromethane or chloroform are employed to dissolve reactants and facilitate the reaction.
  • Temperature control is critical, often maintained from 0 degrees Celsius to room temperature or mild reflux, to optimize yield and minimize side reactions.
  • The reaction time varies but generally spans several hours to ensure complete conversion.

This approach is supported by analogous sulfonyl chloride syntheses where yields up to 87% have been reported using optimized stoichiometry and reaction times. Characterization of the intermediate and final products is typically performed by proton and carbon-13 nuclear magnetic resonance spectroscopy to confirm the presence of methylene protons adjacent to the sulfonyl group and the morpholine ring substituents.

Industrial Scale Synthesis

On an industrial scale, the synthesis follows similar principles but incorporates:

  • Large-scale reactors with precise temperature and atmosphere control.
  • Use of continuous flow or batch processes to maximize efficiency.
  • Purification steps such as recrystallization or chromatographic methods to achieve high purity.
  • Quality control by elemental analysis (carbon, hydrogen, nitrogen, sulfur) to verify stoichiometry and purity, with deviations of less than 1% considered acceptable.
  • Thermal stability monitoring by thermogravimetric analysis and differential scanning calorimetry to ensure compound integrity during storage and handling.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Notes
Sulfonylation Chlorosulfonic acid or thionyl chloride Introduce sulfonyl chloride group
Atmosphere Nitrogen or argon Prevent moisture-induced hydrolysis
Solvent Dichloromethane, chloroform Dissolve reactants, facilitate reaction
Temperature 0 °C to room temperature or mild reflux Optimize reaction rate and selectivity
Reaction time Several hours Ensure complete conversion
Purification Recrystallization, chromatography Remove impurities, isolate pure product
Characterization NMR (¹H, ¹³C), elemental analysis, TGA/DSC Confirm structure, purity, and stability

Mechanistic Insights and Reactivity

The sulfonyl chloride group in 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride is highly electrophilic, rendering it reactive toward nucleophilic substitution. This reactivity underpins its synthetic utility and preparation:

  • The electrophilic sulfur center is attacked by nucleophiles such as amines, alcohols, or thiols, leading to sulfonamide, sulfonate ester, or disulfide derivatives, respectively.
  • The 2,6-dimethyl substituents on the morpholine ring provide steric hindrance, modulating the reactivity and selectivity of the sulfonyl chloride group.
  • Reaction conditions for nucleophilic substitution typically range from 0 degrees Celsius to room temperature, often in tetrahydrofuran or similar solvents, with bases like triethylamine to scavenge hydrochloric acid formed during the reaction.
  • Kinetic studies show high selectivity (>90%) for amine nucleophiles under mild conditions, indicating efficient formation of sulfonamide products.

Characterization Techniques for Prepared Compound

Accurate characterization ensures the quality and identity of the synthesized 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride:

  • Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): Confirms the chemical environment of methylene protons adjacent to the sulfonyl chloride and the substituents on the morpholine ring. Chemical shifts around δ = 3.61 ppm typically indicate methylene protons near sulfonyl groups.
  • Elemental Analysis: Validates the molecular formula by quantifying carbon, hydrogen, nitrogen, and sulfur content. Deviations greater than 1% suggest impurities.
  • Thermal Analysis (TGA/DSC): Assesses thermal stability, with decomposition generally observed above 150 degrees Celsius.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Infrared Spectroscopy: Detects characteristic sulfonyl chloride stretching vibrations, confirming functional group presence.

Summary Table of Preparation Method

Aspect Details
Starting Material 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
Sulfonylation Reagents Chlorosulfonic acid, thionyl chloride
Solvent Dichloromethane, chloroform
Atmosphere Inert gas (nitrogen or argon)
Temperature Range 0 °C to mild reflux
Reaction Time Several hours
Purification Recrystallization, chromatography
Yield Up to 87% (reported in analogous systems)
Characterization Methods ¹H/¹³C NMR, elemental analysis, TGA/DSC, IR, MS
Stability Stable up to ~150 °C

Research Findings and Literature Support

  • The sulfonylation method using chlorosulfonic acid or thionyl chloride is well-documented for analogous sulfonyl chloride derivatives, providing high yields and purity when conducted under anhydrous and inert conditions.
  • Characterization data from nuclear magnetic resonance and elemental analysis confirm the successful synthesis and structural integrity of the compound.
  • The steric effects of the 2,6-dimethyl substituents on the morpholine ring influence the reactivity and selectivity in subsequent nucleophilic substitution reactions, as supported by kinetic studies and reaction outcome analyses.
  • Industrial synthesis protocols emphasize stringent control of reaction parameters and purification to meet quality standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from reactions involving 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Substituents

  • Nitro Group (2-(3-Nitrophenyl)ethane-1-sulfonyl chloride): The strong electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles (e.g., amines) compared to the target compound’s dimethylmorpholino group, which has electron-donating methyl substituents .
  • Fluorinated Rings (3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride) : Fluorine atoms increase electronegativity and may stabilize intermediates in substitution reactions, but the rigid tetrafluorinated pyrrolidine ring introduces steric constraints absent in the morpholine-based target compound .

Steric and Solubility Considerations

  • Morpholine vs. Cyclopentane (3,3-Difluorocyclopentane-1-sulfonyl chloride): The morpholine ring’s oxygen atom improves solubility in polar solvents compared to the non-polar cyclopentane backbone. However, the 2,6-dimethyl groups on the morpholine in the target compound may reduce solubility relative to unsubstituted morpholine derivatives .
  • Linear vs.

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is characterized by its unique morpholine structure, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride can be represented as follows:

C8H14ClN1O2S\text{C}_8\text{H}_{14}\text{ClN}_1\text{O}_2\text{S}

The biological activity of sulfonyl chlorides, including this compound, often involves their reactivity with nucleophiles such as amines and alcohols. This reactivity can lead to the formation of sulfonamides, which are known to inhibit various biological processes including enzyme activity and cellular signaling pathways. The specific mechanisms may involve:

  • Enzyme Inhibition : Sulfonamides can inhibit enzymes involved in metabolic pathways.
  • Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing signal transduction pathways.

Biological Activity

Research indicates that 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride exhibits significant biological activity:

  • Antimicrobial Properties : Studies have shown that sulfonamide derivatives possess antimicrobial effects against a range of bacteria and fungi.
  • Anticancer Activity : Some sulfonamide compounds have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Potential

In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. How to analyze byproducts from competing sulfonic acid formation?

  • Answer: Employ LC-MS with reverse-phase columns (C18) and ESI ionization to detect sulfonic acids (m/z = [M-H]⁻). Adjust chlorination agent ratios (SOCl₂:substrate ≥3:1) to suppress acid intermediates .

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